3-Methyl-2-benzoxazolinone
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-2-benzoxazolinone derivatives involves various chemical reactions. For instance, acetic acid hydrazide containing 5-methyl-2-benzoxazolinone was synthesized by condensation with hydrazine hydrate, leading to further reactions forming compounds with 1,2,4-triazole and 1,3,4-thiadiazole rings (Salgın-Gökşen et al., 2007). Another synthesis approach involved reacting 2-benzoxazolinone with substituted phenacyl bromide in ethanol, generating 3-(4-substituted benzoyl methyl)-2-benzoxazolinones with potential antimicrobial activity (Erol, Caliş, & Yuluǧ, 1996).
Molecular Structure Analysis
Computational studies and crystal structure analyses have been conducted to understand the molecular structure of 3-Methyl-2-benzoxazolinone derivatives. For example, DFT studies and X-ray diffraction provided insights into the crystal and molecular structures of specific derivatives, showing the importance of these methods in elucidating molecular geometries and electronic structures (Şahin et al., 2011).
Chemical Reactions and Properties
3-Methyl-2-benzoxazolinone undergoes various chemical reactions, including cyclization and aminolysis, which have been studied to understand its reactivity and potential as a synthetic intermediate. For instance, the aminolysis of 2-benzoxazolinone has been investigated, showing different mechanistic pathways depending on the conditions (Ilieva et al., 2003).
Scientific Research Applications
Synthesis and Pharmacological Properties
3-Methyl-2-benzoxazolinone and its derivatives have been extensively studied for their pharmacological properties. For instance, novel derivatives have been synthesized, exhibiting significant anti-nociceptive activities. Such compounds, when tested in animal models, have shown a capability to induce anti-nociception, which is a reduction in pain sensation (Calis, Gökhan & Erdoğan, 2001). Additionally, other derivatives have shown antimicrobial activities, particularly against certain bacteria and yeast-like fungi, indicating potential applications in fighting infections (Erol, Calis & Yuluǧ, 1996).
Analgesic and Anti-Inflammatory Activities
Further research has explored the analgesic and anti-inflammatory activities of 3-Methyl-2-benzoxazolinone derivatives. Certain Mannich bases of 5-nitro-2-benzoxazolinones have demonstrated promising in vivo anti-inflammatory and analgesic activities in bioassays. These compounds, particularly those with electron-withdrawing substituents, have shown higher analgesic activities than their anti-inflammatory properties, suggesting potential as pain relievers (Köksal et al., 2007). Another study reported on compounds containing 5-methyl-2-benzoxazolinone with significant analgesic-anti-inflammatory and antimicrobial activities, underscoring the diverse therapeutic potential of these compounds (Salgin-Gokşen et al., 2007).
Chemical Characterization and Natural Occurrence
The chemical characterization and natural occurrence of benzoxazolinone compounds have been a focus of some studies. For instance, benzoxazolinone precursors have been isolated and identified from the flowers of Consolida orientalis, expanding the understanding of these compounds in the plant kingdom (Ozden et al., 1992). Moreover, an experimental and theoretical investigation into the thermochemistry of 3-Methyl-2-benzoxazolinone has provided insights into its energetic properties and reactivity (Silva, Costa & Ribeiro da Silva, 2021).
Mass Spectrometric Analysis
Mass spectrometric characterization of benzoxazinoid glycosides, including derivatives of 3-Methyl-2-benzoxazolinone, from wheat seedlings has been conducted. This research contributes to the understanding of the defense compounds in wheat and their potential health-promoting effects (de Bruijn et al., 2016).
Safety And Hazards
Future Directions
The determination of the reliable thermodynamic properties of 2-benzoxazolinone derivatives is the main goal of ongoing research . Some correlations are being established between the energetic properties determined and the structural characteristics of the title compounds, and the reactivity of this class of compounds is also being evaluated .
properties
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-benzoxazolinone | |
CAS RN |
21892-80-8 | |
Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzoxazolinone, 3-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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